N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

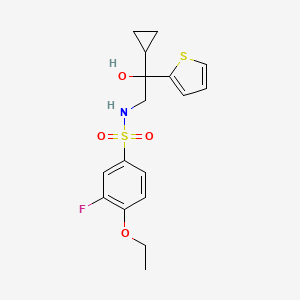

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a structurally complex sulfonamide derivative characterized by multiple functional groups:

- Cyclopropyl group: Introduces steric bulk and conformational rigidity.

- Hydroxy group: Facilitates hydrogen bonding and influences solubility.

- 4-ethoxy-3-fluorobenzenesulfonamide core: The sulfonamide group acts as a hydrogen bond acceptor/donor, while the ethoxy and fluorine substituents modulate electronic and steric properties.

Spectral characterization would involve IR (S=O stretches at ~1350 cm⁻¹, C-O at ~1250 cm⁻¹) and NMR (distinct shifts for cyclopropyl, thiophene, and aromatic protons) .

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S2/c1-2-23-15-8-7-13(10-14(15)18)25(21,22)19-11-17(20,12-5-6-12)16-4-3-9-24-16/h3-4,7-10,12,19-20H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHBJHXBPUYPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.

Introduction of the thiophene ring: The cyclopropyl intermediate is then reacted with a thiophene derivative, often using a coupling reaction facilitated by a catalyst.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted below through comparisons with analogs from diverse chemical classes.

Table 1: Structural and Functional Group Comparison

Key Observations

Sulfonamide Core :

- The target’s benzenesulfonamide differs from hydrazinecarbothioamides (C=S vs. S=O) and sulfonylureas (e.g., ethametsulfuron), which exhibit distinct reactivity and binding modes .

- Compared to N-[4-(4-fluorophenyl)-pyrimidinyl]-methanesulfonamide , the target’s 3-fluoro and 4-ethoxy groups may enhance lipophilicity and steric hindrance .

Thiophene vs. Other Heterocycles: The thiophen-2-yl group in the target contrasts with bromothiophene in quinolone derivatives. Bromine’s electronegativity may increase metabolic stability, while cyclopropyl-hydroxy substitution offers conformational control .

Ethoxy Substitution :

- The 4-ethoxy group in the target mirrors ethametsulfuron’s ethoxy-triazinyl moiety but is positioned on a benzene ring, altering electronic effects (e.g., resonance donation) .

Spectral Differentiation :

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a cyclopropyl group, a thiophene ring, and a sulfonamide moiety, contribute to its potential biological activity. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 370.45 g/mol |

| CAS Number | 1396715-36-8 |

| Structural Features | Cyclopropyl, Thiophene, Sulfonamide |

The compound's structure includes a cyclopropyl group that may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor functions, leading to various pharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to possess potent inhibitory effects on tumor cell proliferation. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death.

Case Studies and Research Findings

- Anticancer Properties : A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts, suggesting that the thiophene ring may play a crucial role in increasing biological efficacy .

- Enzyme Inhibition : Research has shown that sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. The presence of the cyclopropyl group in this compound may enhance binding affinity and selectivity towards the enzyme.

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature imparted by the ethoxy group. This could lead to improved bioavailability when administered.

Comparative Analysis with Related Compounds

To further understand the biological implications of this compound, a comparison with structurally similar compounds was conducted.

| Compound Name | Biological Activity | Key Structural Feature |

|---|---|---|

| N-(4-chlorobenzoyl)-N'-(cyclopropyl)urea | Moderate herbicidal activity | Chlorine substitution |

| 5-bromo-N-[2-cyclopropyl-2-hydroxyethyl]-2-methoxybenzamide | Altered pharmacokinetics | Bromine substitution |

| N-(thiophen-3-yl)-N'-(cyclopropyl)urea | Unique enzyme inhibition profile | Different thiophene substitution |

This table highlights how variations in substituents can significantly influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution, sulfonamide coupling, and cyclopropane ring formation. For example:

- Step 1 : Prepare the thiophene-ethyl alcohol intermediate via Grignard reaction or catalytic coupling .

- Step 2 : Sulfonamide formation using 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to amine) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- NMR : - and -NMR to confirm regiochemistry of the thiophene, cyclopropane, and sulfonamide groups. For example, the cyclopropane protons typically appear as a multiplet at δ 0.5–1.5 ppm .

- IR : Validate sulfonamide S=O stretching bands (~1350 cm) and hydroxyl group (broad peak ~3400 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .

Q. What functional groups in this compound are most reactive, and how do they influence experimental design?

- Reactive Groups :

- Sulfonamide (–SONH–) : Prone to hydrolysis under strong acidic/basic conditions. Avoid prolonged exposure to aqueous media .

- Cyclopropane Ring : Strain-driven reactivity; susceptible to ring-opening in radical or electrophilic environments .

- Thiophene : Participate in electrophilic substitution (e.g., halogenation) for derivatization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Approach :

- Use density-functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For example, the electron-withdrawing fluorobenzene group lowers LUMO energy, enhancing electrophilic reactivity .

- Validate computational models against experimental NMR chemical shifts and X-ray crystallography data .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

- Methodology :

- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, solvent) to rule out experimental variability .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing thiophene with furan) to isolate key pharmacophores .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding modes and steric clashes .

Q. How can X-ray crystallography confirm the stereochemistry of the cyclopropane and hydroxyl groups?

- Procedure :

- Grow single crystals via slow evaporation (solvent: methanol/water).

- Use SHELX software for structure refinement. The hydroxyl group’s O–H···O hydrogen bonds will show distinct electron density peaks in the Fourier map .

- Validate against calculated torsion angles (e.g., C–C–C in cyclopropane ≈ 60°) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Critical Factors :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to separate enantiomers .

- Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclopropane formation to enhance stereoselectivity .

Q. How does the fluorobenzene moiety influence metabolic stability in pharmacokinetic studies?

- Experimental Design :

- In Vitro Assays : Incubate with liver microsomes to measure CYP450-mediated degradation. Fluorine’s electron-withdrawing effect reduces oxidative metabolism .

- LC-MS/MS : Quantify metabolites; the 3-fluoro substituent typically resorses para-hydroxylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.